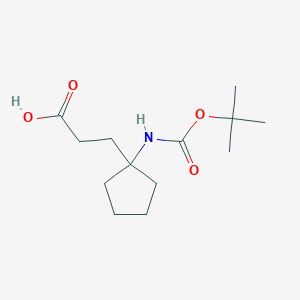

3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid

Description

3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid is a bicyclic amino acid derivative featuring a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a propanoic acid side chain. This compound is commonly utilized as a building block in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and compatibility with solid-phase synthesis protocols. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions .

Structure

3D Structure

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(7-4-5-8-13)9-6-10(15)16/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBAQORMTVEOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection to expose the primary amine. Common conditions include:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 h in dichloromethane (DCM) | Free amine generation | >90% | |

| HCl in dioxane | 4–6 h at 20–25°C | Formation of hydrochloride salt | 85–92% |

Deprotection is critical for further functionalization, such as peptide coupling or alkylation. The Boc group’s stability under basic conditions allows selective reactions at the carboxylic acid site prior to amine liberation .

Carboxylic Acid Reactivity

The propanoic acid moiety participates in standard carboxylate reactions:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis:

Amide Coupling

Activation via coupling agents enables peptide bond formation:

| Coupling Agent | Base | Solvent | Application | Yield | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | Conjugation with amino alcohols | 82–88% | |

| EDCl/HOBt | NMM | THF | Macrocycle synthesis | 75–80% |

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

Stereochemical Transformations

The cyclopentane ring’s stereochemistry influences reactivity in asymmetric catalysis:

-

FeBIP-Catalyzed 1,3-Nitrogen Migration : Using (R,R)-FeBIP (2 mol%) and 2,2,6,6-tetramethylpiperidine (TMP) in 1,2-dichlorobenzene/chloroform (1:1) at –50°C achieves enantioselective rearrangement to β-amino acids (98% ee) .

Cyclopentane Ring Functionalization

While the cyclopentane ring is generally inert under mild conditions, strong electrophiles or radicals can induce C–H functionalization:

| Reagent | Reaction Type | Product | Yield | Source |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical bromination | Brominated cyclopentane derivative | 60–65% | |

| Pd(OAc)₂ | C–H arylation | Aryl-substituted cyclopentane | 55% |

Stability and Handling

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(1-((tert-butoxycarbonyl)amino)cyclopentyl)propanoic acid exhibit anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in various cancer cell lines. In one study, several derivatives showed significant antiproliferative activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Anti-inflammatory Effects

The compound has also shown potential in modulating inflammatory responses. Studies have indicated that it can reduce levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease, suggesting its therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in organic synthesis. The use of this compound allows for the selective protection of amino groups, facilitating the synthesis of complex molecules without interfering with other functional groups . This is particularly useful in the synthesis of peptides and other biologically active compounds.

Synthesis of Peptide Derivatives

This compound can serve as a building block for synthesizing peptide derivatives. The Boc group can be easily removed under mild acidic conditions, allowing for the formation of peptide bonds with other amino acids or peptide sequences. This property is crucial for developing peptide-based therapeutics.

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group prevents unwanted reactions at the amino site during chemical synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme catalysis and receptor binding.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and synthetic differences between 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid and its closest analogs:

Physicochemical Properties

- Solubility : Piperidine-substituted analogs (e.g., 1v) exhibit enhanced aqueous solubility compared to cyclopentane derivatives due to increased polarity .

- Chirality : Racemic mixtures (e.g., rac-3-[(1R,3R)-...]) require resolution for enantioselective applications, whereas the target compound’s stereochemistry can be controlled during synthesis .

Biological Activity

3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid, also known as N-Boc-3-cyclopentylaminopropanoic acid, is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclopentyl ring and a tert-butoxycarbonyl (Boc) protecting group, contributes to its biological activity and utility in various applications.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 917202-01-8

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to act as a protecting group for amino acids and peptides. The Boc group prevents unwanted reactions at the amino site during chemical synthesis, enabling selective reactions that are crucial in the development of peptide-based therapeutics. Upon deprotection, the free amine can engage in various biochemical pathways, including enzyme catalysis and receptor binding.

Biological Applications

This compound has been investigated for several biological applications:

- Drug Development : It serves as an intermediate in the synthesis of peptide-based drugs, which have shown promise in treating various diseases.

- Enzyme Studies : The compound is used to study enzyme-substrate interactions, particularly in the context of cyclization reactions involving amino acids.

- Therapeutic Potential : Preliminary studies suggest its potential role in modulating G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.

Case Studies and Research Findings

Recent studies have explored the synthesis and application of similar compounds, shedding light on the biological potential of this compound:

-

Synthesis of Chiral Amino Acids :

- A study demonstrated the synthesis of N-(aminocycloalkylene) amino acid derivatives using Boc-protected amino acids, highlighting the versatility of Boc groups in creating chiral centers essential for drug action .

- The synthesized derivatives exhibited optical activity, indicating their potential use in pharmaceuticals where chirality is crucial for efficacy.

- Peptide Synthesis :

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its cyclopentyl ring structure, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. Below is a comparison table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid | Structure | Piperidine ring offers different sterics |

| (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid | Structure | Linear structure lacks cyclic properties |

| 3-(1-(tert-butoxycarbonyl)amino)-cyclohexanecarboxylic acid | Structure | Cyclohexane ring alters reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate-protected intermediate strategies. For example, tert-butoxycarbonyl (Boc) groups are introduced using tert-butyl (3-oxocyclobutyl)carbamate as a precursor. A one-step synthesis approach involves coupling Boc-protected amines with cyclopentylpropanoic acid derivatives under mild acidic conditions. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., dichloromethane or THF), temperature (20–25°C), and catalysts like DMAP or DCC for amide bond formation . Purity (>95%) is achievable via column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–254 nm. Confirm purity >95% by integrating peak areas .

- Structural Confirmation :

- NMR : Analyze and spectra for Boc-group signals (e.g., tert-butyl at δ 1.4 ppm in , cyclopentyl protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ ions matching the molecular weight (e.g., CHNO: theoretical 265.17 g/mol) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as Boc-protected compounds may exhibit pH-dependent solubility .

- Metabolite Screening : Use LC-MS to identify degradation products that could interfere with bioactivity readings .

Q. How can researchers design experiments to study the pharmacokinetic (PK) profile of this compound?

- Methodological Answer :

- In Vivo PK Studies : Administer the compound intravenously (1–5 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose. Quantify using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .

- Tissue Distribution : Perform whole-body autoradiography or homogenate analysis to assess penetration into target tissues (e.g., brain, liver).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor Boc-group deprotection via NADPH-dependent cytochrome P450 enzymes .

Q. What advanced modifications can improve the compound’s stability or target selectivity?

- Methodological Answer :

- Isosteric Replacements : Substitute the cyclopentyl ring with bicyclic or spiro scaffolds to enhance metabolic resistance. For example, replace cyclopentyl with a cyclohexyl group .

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved oral bioavailability, with enzymatic cleavage in target tissues .

- Targeted Delivery : Conjugate with cell-penetrating peptides (CPPs) or antibody-drug conjugates (ADCs) for tissue-specific delivery .

Data Contradiction and Troubleshooting

Q. How should discrepancies in solubility data between computational predictions and experimental results be addressed?

- Methodological Answer :

- Experimental Reassessment : Measure solubility in buffered solutions (pH 2–8) using nephelometry or UV-Vis spectroscopy. Compare with COSMO-RS or Hansen solubility parameter predictions .

- Crystallinity Analysis : Perform X-ray powder diffraction (XRPD) to identify polymorphic forms affecting solubility .

Q. What analytical methods are critical for detecting decomposition during storage?

- Methodological Answer :

- Stability Studies : Store the compound at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via:

- HPLC : New peaks indicating hydrolysis of the Boc group.

- TGA/DSC : Detect moisture-induced decomposition by tracking weight loss or exothermic events .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

- Emergency Procedures : In case of skin contact, rinse with water for 15 min and seek medical evaluation for allergic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.